molecular formula C25H19F2N3O2S B2401503 [5-(2-Fluorophenyl)-7-{[(3-fluorophenyl)methyl]sulfanyl}-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol CAS No. 892417-66-2

[5-(2-Fluorophenyl)-7-{[(3-fluorophenyl)methyl]sulfanyl}-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol

Cat. No.: B2401503
CAS No.: 892417-66-2
M. Wt: 463.5
InChI Key: DMMCXWRGCSQAAN-UHFFFAOYSA-N
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Description

This compound is a structurally complex tricyclic molecule featuring a fused 2-oxa-4,6,13-triaza core with fluorophenyl and benzylsulfanyl substituents. The presence of fluorine atoms and a sulfanyl group may enhance metabolic stability and binding affinity, as seen in fluorinated pharmaceuticals () . While direct biological data for this compound is absent in the provided evidence, its synthesis likely involves multi-step coupling and purification techniques, such as those described for phenyl-2-hydroxy-acetylamino-2-methyl-phenyl derivatives (e.g., silica-thiol resin purification and SFC chromatography) .

Properties

IUPAC Name

[5-(2-fluorophenyl)-7-[(3-fluorophenyl)methylsulfanyl]-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19F2N3O2S/c1-14-22-19(16(12-31)11-28-14)10-20-24(32-22)29-23(18-7-2-3-8-21(18)27)30-25(20)33-13-15-5-4-6-17(26)9-15/h2-9,11,31H,10,12-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMMCXWRGCSQAAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C2=C1OC3=C(C2)C(=NC(=N3)C4=CC=CC=C4F)SCC5=CC(=CC=C5)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19F2N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound [5-(2-Fluorophenyl)-7-{[(3-fluorophenyl)methyl]sulfanyl}-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol is a complex organic molecule with potential biological activities. This article reviews its biological activity based on diverse sources, including antibacterial properties and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound is characterized by multiple functional groups and a complex tricyclic structure. The presence of fluorine atoms in the phenyl rings is notable as fluorination often enhances the biological activity of organic compounds due to increased lipophilicity and altered metabolic pathways.

Antibacterial Activity

Research indicates that compounds with similar structures exhibit significant antibacterial effects against various strains of bacteria. Fluoroaryl compounds have been shown to enhance antibacterial properties through mechanisms such as disruption of bacterial cell membranes and inhibition of essential enzymes.

Case Study: Antibacterial Effects
In a study involving fluoroarylbichalcophenes, it was observed that these compounds displayed a reduction in Staphylococcus aureus cell viability at concentrations as low as 16 µM. The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) for selected compounds are summarized in the table below:

CompoundMIC (µM)MBC (µM)
MA-11561616
MA-11153232
MA-111664128

This suggests that the introduction of fluorine increases the potency of these compounds against bacterial strains .

The mechanism by which fluorinated compounds exert their antibacterial effects often involves interference with bacterial DNA synthesis and protein function. For instance, studies have shown that fluorinated derivatives can inhibit enzymes like DNA gyrase and dihydrofolate reductase, crucial for bacterial growth and replication .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications to the compound's structure significantly influence its biological activity. The incorporation of fluorine atoms into the phenyl groups has been linked to enhanced lipophilicity and improved interaction with bacterial targets.

Key Findings:

  • Fluorination : Increases antibacterial efficacy.
  • Sulfanyl Group : Contributes to the overall stability and reactivity of the compound.
  • Tricyclic Structure : Provides a scaffold that supports multiple interactions with biological targets.

Scientific Research Applications

Medicinal Chemistry

  • Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit significant antimicrobial properties. The incorporation of fluorine atoms often enhances lipophilicity, potentially improving cell membrane permeability and bioactivity against pathogens.
  • Anticancer Properties : Compounds containing triazole rings have been investigated for their anticancer effects. Research indicates that they may inhibit tumor growth by interfering with cellular signaling pathways involved in proliferation and apoptosis.
  • Neuroprotective Effects : Some derivatives of triazole compounds have shown promise in neuroprotection against oxidative stress and neuroinflammation, making them candidates for treating neurodegenerative diseases.

Case Studies

  • Study on Antimicrobial Efficacy : A study published in PubMed demonstrated that related triazole compounds exhibited significant inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The ID50 values indicated potent antimicrobial activity, supporting the potential use of this compound in treating infections .
  • Anticancer Research : Another investigation focused on the anticancer properties of triazole derivatives showed that they could effectively induce apoptosis in leukemia cells through caspase activation pathways. This suggests that our compound might share similar mechanisms of action .
  • Neuroprotective Studies : Research has highlighted the neuroprotective effects of triazole compounds in models of oxidative stress-induced neuronal damage. These findings indicate a potential therapeutic role in conditions like Alzheimer's disease .
Activity TypeRelated CompoundObserved EffectReference
AntimicrobialTriazole DerivativeInhibition of bacterial growth
AnticancerTriazole DerivativeInduction of apoptosis
NeuroprotectionTriazole CompoundProtection against oxidative stress

Synthesis Overview

StepReaction TypeKey Reagents
Triazole FormationCyclizationAzoles, Base
FluorinationElectrophilic SubstitutionFluorinating Agents
Thiol IntroductionNucleophilic SubstitutionThiols

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound’s tricyclic core distinguishes it from simpler bicyclic or linear analogues. Key comparisons include:

  • Fused Tricyclic Systems: Hexaazatricyclo[7.3.0.0²,⁶]dodeca-1(9),2,4,7,11-pentaene (): This nitrogen-rich tricyclic compound shares a fused ring system but lacks oxygen and sulfur atoms. Its biological activity in tetrazolopyrimidines (e.g., antimicrobial properties) suggests that the target compound’s aza-oxa core may confer similar or enhanced bioactivity . Tetracyclic Triterpenoids (): These compounds feature a 6/5/7/5-fused ring system with ester and hydroxyl groups.

Substituent Effects

  • Fluorophenyl Groups : The 2-fluorophenyl and 3-fluorobenzylsulfanyl moieties are critical for steric and electronic interactions. Comparable fluorinated substituents in diclofenac () and phenyl-2-nitropropene (P2NP, ) enhance target selectivity and resistance to oxidative degradation .
  • Sulfanyl Linkage: The benzylsulfanyl group may mimic disulfide bonds in bioactive peptides, as seen in schizolaenone C (), which uses sulfur-based groups for enzyme inhibition .

Spectroscopic and Crystallographic Data

  • NMR Chemical Shifts: The compound’s ¹H/¹³C NMR profile can be compared to solophenol A and nymphaeol C (), where fluorine substituents cause distinct deshielding effects (e.g., C-F coupling in aromatic regions) .
  • Crystal Packing : Bond angles (e.g., O3—C12—C13: 113.3°, ) and torsional data (e.g., C4—C5—N1—C10: 155.1°, ) provide insights into conformational stability, contrasting with less rigid systems like PEGDA hydrogels () .

Tabulated Comparison of Key Features

Feature Target Compound Comparable Compounds (Evidence) Key Differences
Core Structure 2-Oxa-4,6,13-triazatricyclo[8.4.0.0³,⁸]tetradecahexaene Hexaazatricyclo () Oxygen vs. nitrogen dominance in core
Substituents 2-Fluorophenyl, 3-fluorobenzylsulfanyl, methanol Diclofenac (F), P2NP (NO₂) () Sulfanyl vs. nitro/carboxylic acid groups
Synthesis Likely multi-step coupling, SFC purification Phenyl-2-hydroxy derivatives () Use of silica-thiol resin vs. standard silica
Spectroscopy Fluorine-induced NMR shifts (predicted) Solophenol A () Presence of sulfur vs. hydroxyl groups

Q & A

Q. How to integrate multi-omics data (e.g., proteomics and metabolomics) to study off-target effects?

  • Methodological Answer : Perform untargeted metabolomics (UHPLC-QTOF-MS) and phosphoproteomics (TiO₂ enrichment + LC-MS/MS) on treated cell lines. Use pathway enrichment tools (MetaboAnalyst, STRING) to identify perturbed networks. Validate hits with siRNA knockdown or inhibitor studies .

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